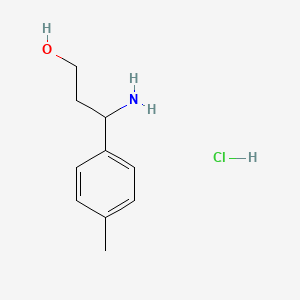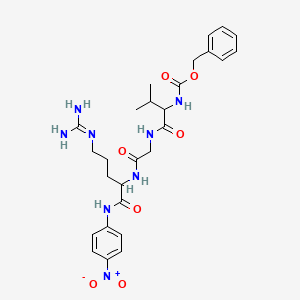![molecular formula C18H25N3O4 B12318791 6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid](/img/structure/B12318791.png)
6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({6-Oxo-7,11-diazatricyclo[7310,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid is a complex organic compound with a unique tricyclic structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the tricyclic core, followed by the introduction of the functional groups. Common reagents used in the synthesis include various amines, carboxylic acids, and coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a diverse array of derivatives with different functional groups .
Applications De Recherche Scientifique
6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of 6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl)carbonyl]alanine
- 1-(6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl)-2-propanyl carbamimidothioate
- Dimethyl 2-({[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-11-yl]carbothioyl}amino)succinate .
Uniqueness
What sets 6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid apart from similar compounds is its specific tricyclic structure and the presence of the hexanoic acid moiety.
Propriétés
Formule moléculaire |
C18H25N3O4 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
6-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C18H25N3O4/c22-16-6-4-5-15-14-9-13(11-21(15)16)10-20(12-14)18(25)19-8-3-1-2-7-17(23)24/h4-6,13-14H,1-3,7-12H2,(H,19,25)(H,23,24) |
Clé InChI |
NARDOPZUVMARJH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)
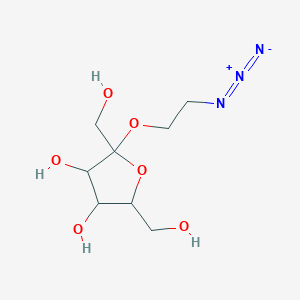
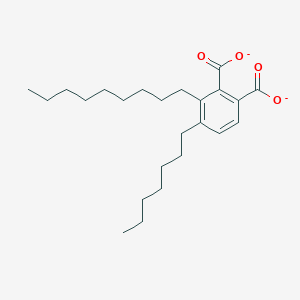
![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12318744.png)

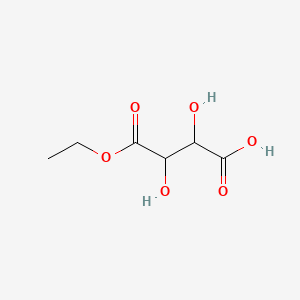
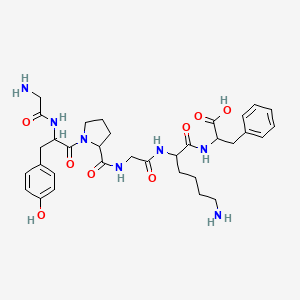
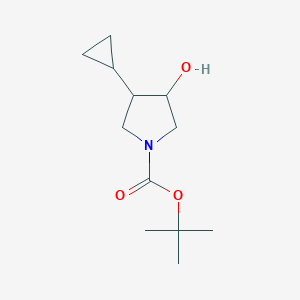
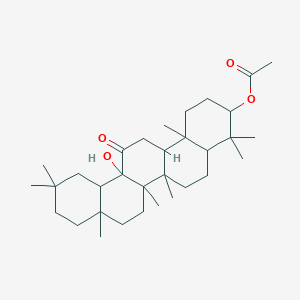
![[1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)
